molecular formula C12H17BFNO3 B1447113 (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704064-23-2

(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1447113
CAS No.: 1704064-23-2
M. Wt: 253.08 g/mol
InChI Key: HERAGRNBYRYLMG-UHFFFAOYSA-N
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Description

(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BFNO3 and a molecular weight of 253.08 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties.

Preparation Methods

The synthesis of (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with boronic acid under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is used in biochemical assays and as a probe in molecular biology experiments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperidine moiety may interact with biological receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid include other boronic acid derivatives and piperidine-containing compounds. Some examples are:

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications.

    4-Hydroxypiperidine: A piperidine derivative with hydroxyl functionality.

    2-Fluorophenylboronic acid: A fluorinated boronic acid with similar reactivity. The uniqueness of this compound lies in its combination of fluorine, piperidine, and boronic acid functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-fluoro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,10,16-18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERAGRNBYRYLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCC(CC2)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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